Cas no 2110620-17-0 (2-1-(2-tert-butylphenyl)cyclopropylacetic acid)

2-1-(2-tert-butylphenyl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(2-tert-butylphenyl)cyclopropylacetic acid
- EN300-1844091
- 2110620-17-0
- 2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid
-
- インチ: 1S/C15H20O2/c1-14(2,3)11-6-4-5-7-12(11)15(8-9-15)10-13(16)17/h4-7H,8-10H2,1-3H3,(H,16,17)
- InChIKey: IKKYKJVSBUFBIF-UHFFFAOYSA-N
- SMILES: OC(CC1(C2C=CC=CC=2C(C)(C)C)CC1)=O
計算された属性
- 精确分子量: 232.146329876g/mol
- 同位素质量: 232.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 297
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 4
2-1-(2-tert-butylphenyl)cyclopropylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844091-5.0g |
2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid |
2110620-17-0 | 5g |
$5014.0 | 2023-06-01 | ||
Enamine | EN300-1844091-0.05g |
2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid |
2110620-17-0 | 0.05g |
$1452.0 | 2023-09-19 | ||
Enamine | EN300-1844091-1g |
2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid |
2110620-17-0 | 1g |
$1729.0 | 2023-09-19 | ||
Enamine | EN300-1844091-1.0g |
2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid |
2110620-17-0 | 1g |
$1729.0 | 2023-06-01 | ||
Enamine | EN300-1844091-10g |
2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid |
2110620-17-0 | 10g |
$7435.0 | 2023-09-19 | ||
Enamine | EN300-1844091-0.5g |
2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid |
2110620-17-0 | 0.5g |
$1660.0 | 2023-09-19 | ||
Enamine | EN300-1844091-2.5g |
2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid |
2110620-17-0 | 2.5g |
$3389.0 | 2023-09-19 | ||
Enamine | EN300-1844091-0.25g |
2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid |
2110620-17-0 | 0.25g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1844091-10.0g |
2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid |
2110620-17-0 | 10g |
$7435.0 | 2023-06-01 | ||
Enamine | EN300-1844091-0.1g |
2-[1-(2-tert-butylphenyl)cyclopropyl]acetic acid |
2110620-17-0 | 0.1g |
$1521.0 | 2023-09-19 |
2-1-(2-tert-butylphenyl)cyclopropylacetic acid 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
2-1-(2-tert-butylphenyl)cyclopropylacetic acidに関する追加情報
Introduction to 2-1-(2-tert-butylphenyl)cyclopropylacetic acid (CAS No. 2110620-17-0)
2-1-(2-tert-butylphenyl)cyclopropylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2110620-17-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of cyclopropylacetic acid derivatives, which are known for their diverse pharmacological properties and potential applications in drug development. The presence of a 2-tert-butylphenyl substituent in its molecular structure not only contributes to its unique chemical reactivity but also influences its biological interactions, making it a subject of intense interest for researchers exploring novel therapeutic agents.
The structural motif of 2-1-(2-tert-butylphenyl)cyclopropylacetic acid combines the rigidity of the cyclopropyl ring with the lipophilic nature of the aromatic 2-tert-butylphenyl group, creating a molecule with balanced solubility and metabolic stability. This feature is particularly advantageous in pharmaceutical applications, where both oral bioavailability and systemic circulation are critical factors. The compound’s acetic acid moiety further enhances its potential as a synthetic intermediate, allowing for further functionalization and derivatization to explore new pharmacophores.
In recent years, there has been a growing interest in cyclopropylacetic acid derivatives due to their reported activities as modulators of various biological pathways. For instance, studies have suggested that compounds with similar structural features may exhibit inhibitory effects on certain enzymes or receptors involved in inflammation and pain signaling. The 2-tert-butylphenyl substituent, in particular, has been shown to enhance binding affinity in some cases, making it a valuable structural element for drug design.
One of the most compelling aspects of 2-1-(2-tert-butylphenyl)cyclopropylacetic acid is its potential as a lead compound for further medicinal chemistry exploration. Researchers have leveraged its scaffold to develop analogs with improved pharmacokinetic profiles or enhanced target specificity. The cyclopropyl ring, being a relatively rare structural feature in drug candidates, offers unique opportunities for selective interactions with biological targets, which may translate into higher efficacy and fewer side effects compared to more conventional molecules.
The synthesis of 2-1-(2-tert-butylphenyl)cyclopropylacetic acid presents an intriguing challenge due to the need to introduce both the cyclopropyl and phenyl substituents in a regioselective manner. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have been employed to construct this complex framework efficiently. These synthetic strategies not only highlight the compound’s synthetic elegance but also demonstrate the versatility of modern organic chemistry techniques in producing structurally sophisticated molecules.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 2-1-(2-tert-butylphenyl)cyclopropylacetic acid to potential biological targets. These simulations have provided insights into how the 2-tert-butylphenyl group interacts with aromatic pockets in protein binding sites, while the cyclopropyl ring adopts specific orientations to maximize favorable interactions. Such detailed mechanistic understanding is crucial for optimizing lead compounds into viable drug candidates.
The pharmacological evaluation of 2-1-(2-tert-butylphenyl)cyclopropylacetic acid has revealed promising activities in preclinical models. Initial studies have indicated that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, its structural features suggest potential utility in addressing neurological disorders, where cyclopropyl-containing molecules have shown promise as scaffolds for neuroactive drugs. These findings underscore the importance of exploring structurally diverse compounds like 2-1-(2-tert-butylphenyl)cyclopropylacetic acid for uncovering novel therapeutic interventions.
In conclusion, 2-1-(2-tert-butylphenyl)cyclopropylacetic acid (CAS No. 2110620-17-0) represents a fascinating example of how structural complexity can be leveraged to develop innovative pharmaceutical agents. Its unique combination of chemical features makes it a valuable tool for medicinal chemists seeking to design molecules with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new applications for this compound and its derivatives, it is likely that 2-1-(2-tert-butylphenylethynecyclopropylethanoic acid) will remain at the forefront of drug discovery efforts across academic and industrial settings.
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